(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol
Description
Properties
IUPAC Name |
4-[(Z)-2-(1H-benzimidazol-2-yl)-1-hydroxyethenyl]-6-chlorobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-9-5-8(12(19)6-14(9)21)13(20)7-15-17-10-3-1-2-4-11(10)18-15/h1-7,19-21H,(H,17,18)/b13-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXWKVHBKSSOGU-QPEQYQDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=C(C3=CC(=C(C=C3O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C(/C3=CC(=C(C=C3O)O)Cl)\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyvinyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully saturated derivatives.
Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
Major products formed from these reactions include oxidized derivatives, reduced benzimidazole compounds, and substituted chlorobenzene derivatives .
Scientific Research Applications
Chemistry
In the field of chemistry, (Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic methodologies and reaction mechanisms. For example, it can undergo oxidation to form carbonyl compounds or nucleophilic substitution to introduce various functional groups.
Biology
The compound is being investigated for its potential bioactivity. Derivatives of benzimidazole are known for exhibiting antimicrobial, antiviral, and anticancer activities. Research has indicated that compounds with similar structures can effectively inhibit the growth of various pathogens and cancer cells. For instance, studies have demonstrated that certain benzimidazole derivatives possess significant antitubercular activity against Mycobacterium tuberculosis .
Medicine
In medicinal chemistry, this compound is explored for therapeutic applications targeting diseases such as cancer and infections. Its structural characteristics make it a candidate for drug development. Case studies have shown that similar compounds can modulate enzyme activity and interact with specific molecular targets, enhancing their therapeutic potential .
Industrial Applications
In industrial settings, this compound is utilized in developing advanced materials such as polymers and coatings due to its chemical stability and functional versatility. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties tailored to industry needs .
Data Table: Applications Overview
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Chemistry | Building block for complex molecules | Synthesis of new derivatives through oxidation and substitution reactions |
| Biology | Antimicrobial and anticancer activities | Effective against Mycobacterium tuberculosis; derivatives show significant bioactivity |
| Medicine | Drug development candidate | Potential therapeutic applications targeting infections and cancers |
| Industry | Development of advanced materials | Used in polymers and coatings due to stability |
Mechanism of Action
The mechanism of action of (Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The hydroxyvinyl group may participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences between the target compound and related benzimidazole derivatives:
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| (Z)-4-(2-(1H-Benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol (Target) | C₁₅H₁₀ClN₂O₃ | Chloro, diol, Z-hydroxyvinyl | 310.71 | Polar hydroxyl groups, rigid Z-configuration vinyl linker |
| (Z)-2-((4-((2-((1H-Benzo[d]imidazol-2-yl)thio)-1-(2-methyl-4-nitrophenyl)ethylidene)amino)... [1] | C₂₆H₂₀N₆O₅S | Nitro, thioether, methyl | 528.49 | Electron-withdrawing nitro groups, sulfur linker enhancing lipophilicity |
| 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole [3] | C₁₄H₁₂FN₂ | Fluoro, methyl | 242.26 | Fluorine-enhanced metabolic stability, reduced steric bulk |
| 4-[3-(1H-Benzo[d]imidazol-2-yl)-1H-indazol-6-yl]-3-ethylphenol [4] | C₂₂H₁₈N₄O | Ethyl, indazol | 354.41 | Extended aromatic system (indazol), ethyl group for hydrophobic interactions |
Key Observations :
- Linker Diversity: The hydroxyvinyl group in the target contrasts with the thioether in [1] and the indazol-ethylphenol in [4], affecting conformational flexibility and hydrogen-bonding capacity.
- Polarity: The diol and hydroxyvinyl groups in the target likely enhance aqueous solubility compared to the lipophilic thioether (Compound [1]) and ethylphenol (Compound [4]).
Physicochemical Properties
- Purification: Compound [3] uses dichloromethane/diethyl ether/methanol (70:29:1) for column chromatography, indicating moderate polarity, whereas the target’s diol and hydroxyl groups may necessitate more polar solvent systems.
- Spectral Data :
- Compound [1] exhibits distinct ¹H NMR shifts at δ 141.2–37.3 ppm and a high-resolution mass spectrometry (HRMS) peak at m/z 528.4824 . These data highlight the influence of nitro and thioether groups on spectral profiles.
- The target’s hydroxyvinyl and diol groups would likely produce downfield shifts for hydroxyl protons (δ 5–10 ppm) and characteristic vinyl proton splitting.
Biological Activity
(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with benzimidazole structures exhibit notable antimicrobial properties. For instance, derivatives of 2-mercaptobenzimidazole have shown significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against Gram-positive and Gram-negative bacteria . The presence of hydroxyl and halogen substituents in the structure enhances these effects.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Acinetobacter baumannii |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have demonstrated that compounds with similar structures exhibit IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil. For example, certain benzimidazole derivatives have shown IC50 values around 5 µM against colorectal carcinoma cell lines (HCT116) .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| 5-FU | 9.99 | HCT116 |
The biological activity of benzimidazole derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . Additionally, their interaction with cellular membranes allows for effective permeation and action within target cells.
Case Studies
A series of studies have explored the synthesis and evaluation of benzimidazole derivatives:
- Antimicrobial Screening : A study synthesized various benzimidazole derivatives and tested them against multiple bacterial strains using tube dilution techniques, revealing promising antimicrobial activity .
- Anticancer Evaluation : Another investigation focused on the anticancer properties of substituted benzimidazoles, demonstrating significant cytotoxic effects on cancer cell lines through SRB assays .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol?
- Methodological Answer : Synthesis typically involves condensation reactions between benzimidazole precursors and chlorinated phenolic derivatives. For example, a multi-step procedure includes:
- Step 1 : Reacting 1H-benzimidazole-2-carbaldehyde with a hydroxyvinyl chloride intermediate under basic conditions (e.g., KOH/ethanol) to form the Z-isomer via stereoselective control .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the target compound.
- Step 3 : Structural confirmation using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How is the stereochemical configuration (Z vs. E) of the hydroxyvinyl group confirmed experimentally?
- Methodological Answer :
- NMR Analysis : NOESY or ROESY spectra can identify spatial proximity between the hydroxyvinyl proton and the benzimidazole ring protons, confirming the Z-configuration .
- X-ray Crystallography : Single-crystal diffraction data (as demonstrated for structurally similar compounds in ) provides definitive stereochemical assignment .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for benzimidazole-based compounds?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Key strategies include:
- Standardized Assays : Replicate activity tests under controlled conditions (e.g., using P. aeruginosa MH602 reporter strain with GFP quantification for quorum sensing inhibition) .
- Purity Validation : Ensure >95% purity via HPLC and elemental analysis before biological testing .
- Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., 6p in ) to identify trends in substituent effects .
Q. How can molecular docking guide the design of analogs with enhanced antimicrobial activity?
- Methodological Answer :
- Target Selection : Identify relevant bacterial targets (e.g., LasR in P. aeruginosa) based on prior studies .
- Docking Workflow :
- Prepare ligand and receptor structures (e.g., Schrödinger Suite for protein preparation).
- Perform rigid/flexible docking (Glide SP/XP mode) to evaluate binding interactions.
- Prioritize analogs with improved hydrogen bonding (e.g., with Ser129 or Trp60 in LasR) and hydrophobic contacts .
- Validation : Correlate docking scores (e.g., Glide score ≤ -7.5 kcal/mol) with in vitro IC₅₀ values .
Q. What structural modifications optimize pharmacokinetic properties while retaining antimicrobial efficacy?
- Methodological Answer :
- Substituent Effects :
| Substituent Position | Modification | Impact |
|---|---|---|
| Benzimidazole C2 | Chlorophenyl | ↑ Lipophilicity, ↑ Membrane Permeability |
| Hydroxyvinyl | Methylation | ↓ Metabolic Degradation |
| Phenolic -OH | Acetylation | ↑ Plasma Stability |
- In Silico ADMET Prediction : Use tools like SwissADME to assess bioavailability, CYP450 interactions, and LogP .
Q. How do solvent and catalyst choices influence yield in large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis ion-exchange chromatography for purification .
- Catalyst Screening : ZnCl₂ or FeCl₃ (5 mol%) in ethanol improves cyclization efficiency during benzimidazole formation (yield: 72–85%) .
Data Contradiction Analysis
Q. Why do some studies report high in vitro activity but low in vivo efficacy for benzimidazole derivatives?
- Methodological Answer :
- Bioavailability Limits : Poor solubility (LogP >5) or rapid hepatic metabolism may reduce in vivo exposure.
- Mitigation Strategies :
- Formulate as nanoparticles (e.g., PLGA encapsulation) to enhance solubility .
- Introduce prodrug moieties (e.g., phosphate esters) for sustained release .
Experimental Design Considerations
Q. What controls are critical when assessing cytotoxicity of benzimidazole derivatives?
- Methodological Answer :
- Cell Line Selection : Use relevant cell lines (e.g., HEK293 for normal cells) and pathogen-specific assays (e.g., P. aeruginosa biofilms).
- Dose Range : Test concentrations spanning IC₅₀ values (e.g., 25–250 µM) with vehicle controls (DMSO ≤0.1%) .
- Endpoint Assays : Combine MTT for viability and LDH release for membrane integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
